Cas no 2228724-02-3 (tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate)

Tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate is a specialized organic compound featuring a pyrazole core substituted with an amino group and a tert-butyl carbamate moiety. Its cyclohexyl linker enhances structural rigidity, making it valuable in medicinal chemistry and drug discovery. The presence of both amino and carbamate functional groups allows for versatile derivatization, facilitating its use as an intermediate in synthesizing bioactive molecules. The tert-butyl group offers steric protection, improving stability during synthetic processes. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, where precise molecular architecture is critical. Its high purity and well-defined structure ensure reproducibility in research applications.
tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate structure
2228724-02-3 structure
Product name:tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate
CAS No:2228724-02-3
MF:C15H26N4O2
MW:294.392543315887
CID:5963661
PubChem ID:165700470

tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate
    • 2228724-02-3
    • tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
    • EN300-1874679
    • Inchi: 1S/C15H26N4O2/c1-15(2,3)21-14(20)18-11-7-5-10(6-8-11)13-12(16)9-17-19(13)4/h9-11H,5-8,16H2,1-4H3,(H,18,20)
    • InChI Key: FBUDNLODUGRLSC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(C2=C(C=NN2C)N)CC1)=O

Computed Properties

  • Exact Mass: 294.20557608g/mol
  • Monoisotopic Mass: 294.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 82.2Ų

tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874679-0.05g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
0.05g
$1020.0 2023-09-18
Enamine
EN300-1874679-0.1g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
0.1g
$1068.0 2023-09-18
Enamine
EN300-1874679-0.25g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
0.25g
$1117.0 2023-09-18
Enamine
EN300-1874679-10g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
10g
$5221.0 2023-09-18
Enamine
EN300-1874679-1.0g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
1g
$1214.0 2023-06-01
Enamine
EN300-1874679-10.0g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
10g
$5221.0 2023-06-01
Enamine
EN300-1874679-2.5g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
2.5g
$2379.0 2023-09-18
Enamine
EN300-1874679-1g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
1g
$1214.0 2023-09-18
Enamine
EN300-1874679-0.5g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
0.5g
$1165.0 2023-09-18
Enamine
EN300-1874679-5.0g
tert-butyl N-[4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexyl]carbamate
2228724-02-3
5g
$3520.0 2023-06-01

Additional information on tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate

Comprehensive Analysis of tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate (CAS No. 2228724-02-3)

The compound tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate (CAS No. 2228724-02-3) is a specialized organic intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring and a cyclohexylcarbamate moiety, makes it a valuable building block for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in kinase inhibition and targeted therapy, aligning with current trends in precision medicine.

In recent years, the demand for heterocyclic compounds like tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate has surged, particularly in the development of small molecule drugs. This compound's CAS No. 2228724-02-3 has been frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry. Its structural features suggest potential utility in addressing drug resistance challenges, a hot topic in oncology research. The presence of both amino and carbamate functional groups offers multiple sites for further chemical modification, making it versatile for various synthetic pathways.

The synthesis and characterization of tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate involve sophisticated organic synthesis techniques, including protection-deprotection strategies and catalytic hydrogenation. These methods are crucial for maintaining the integrity of its sensitive functional groups. Recent publications have highlighted its potential as a precursor for biologically active molecules, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory agents. The compound's lipophilicity, calculated using advanced cheminformatics tools, suggests favorable blood-brain barrier penetration, a key consideration in neuropharmacology.

From a green chemistry perspective, researchers are exploring sustainable synthetic routes for CAS No. 2228724-02-3, focusing on atom economy and reduced solvent waste. These efforts align with the pharmaceutical industry's push toward environmentally friendly synthesis. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for quality control, ensuring the compound meets stringent purity standards required for preclinical studies. The growing interest in structure-activity relationships (SAR) has further elevated the importance of this pyrazole derivative in modern drug design.

In the context of intellectual property, tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate has been mentioned in several patent applications, particularly those related to protein kinase inhibitors. This reflects its potential commercial value in the competitive pharmaceutical market. The compound's stability under various pH conditions makes it suitable for formulation development, addressing another critical aspect of drug delivery systems. As the scientific community continues to explore its applications, CAS No. 2228724-02-3 remains a compound of significant interest in both academic and industrial research settings.

The future research directions for this compound likely include combinatorial chemistry approaches to create diverse libraries of analogs, as well as detailed pharmacokinetic studies to evaluate its ADME properties. With the increasing focus on personalized medicine, the unique structural features of tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate position it as a promising candidate for the development of next-generation therapeutic agents. Its potential applications in addressing unmet medical needs continue to drive scientific inquiry and innovation in this field.

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